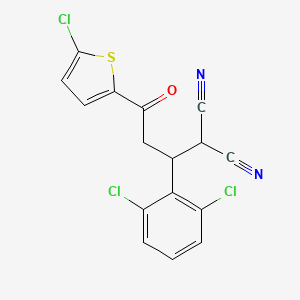
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile is a complex organic compound that features a combination of aromatic rings, nitrile groups, and a thienyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl intermediate: This could involve the chlorination of thiophene to introduce the chloro substituent.
Coupling with the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction to attach the dichlorophenyl group to the thienyl intermediate.
Introduction of the malononitrile group: This could be achieved through a Knoevenagel condensation reaction, where malononitrile is reacted with the intermediate compound in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure optimal conditions.
Purification Techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or electronic materials.
作用机制
The mechanism of action of 2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile: can be compared with other compounds that have similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which can impart unique chemical and physical properties. These properties might make it particularly useful in certain applications, such as in the design of new pharmaceuticals or advanced materials.
属性
CAS 编号 |
302904-32-1 |
|---|---|
分子式 |
C16H9Cl3N2OS |
分子量 |
383.7 g/mol |
IUPAC 名称 |
2-[3-(5-chlorothiophen-2-yl)-1-(2,6-dichlorophenyl)-3-oxopropyl]propanedinitrile |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-11-2-1-3-12(18)16(11)10(9(7-20)8-21)6-13(22)14-4-5-15(19)23-14/h1-5,9-10H,6H2 |
InChI 键 |
YTTANKTZJAJSFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(S2)Cl)C(C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11988169.png)
![9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11988171.png)
![8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988172.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988180.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11988184.png)
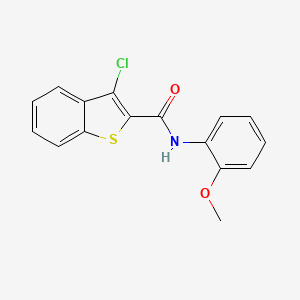
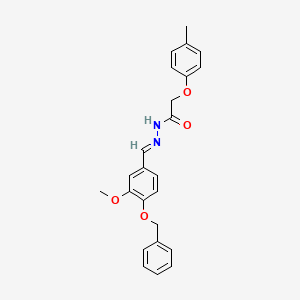
![4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11988193.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988194.png)
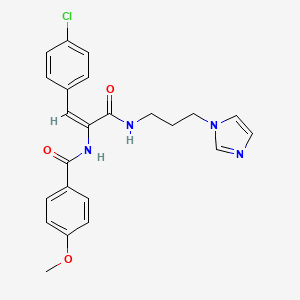
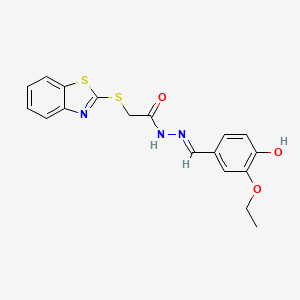
![2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-](/img/structure/B11988204.png)
![5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B11988206.png)
